1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
1-(4-Chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring an imidazole-thione core substituted with a 4-chlorobenzoyl group at position 1, a 4-fluorophenyl group at position 4, and two methyl groups at position 2. Its synthesis likely involves multi-step reactions, such as cyclization and halogenation, as seen in analogous imidazole derivatives (e.g., chlorination with SOCl₂ ).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-9-14(20)10-6-11)17(24)22(18)16(23)12-3-7-13(19)8-4-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXVBSGQLAHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzoyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the imidazole-thione core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its imidazole ring structure, which is known for its biological activity. The presence of the chlorobenzoyl and fluorophenyl groups enhances its pharmacological properties and solubility.
Anticancer Activity
Recent studies have demonstrated that 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U251 (glioblastoma) | 10–30 | |
| WM793 (melanoma) | 15–25 | |
| HCT-116 (colon cancer) | 20–35 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies indicate that it possesses activity against a range of bacterial strains, including those resistant to common antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the imidazole ring's ability to disrupt bacterial cell membranes.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science. Its unique structure allows it to be incorporated into polymers and coatings, enhancing their thermal and mechanical properties. Research is ongoing to explore its use in developing advanced materials for electronic applications.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by over 50% compared to control groups .
- Antimicrobial Investigation : In a comprehensive study assessing the antimicrobial efficacy of several thiazole derivatives, this compound was identified as one of the most effective against multidrug-resistant strains .
- Material Development : Research conducted on the incorporation of this compound into polymer matrices showed improved mechanical strength and thermal stability, suggesting its potential for use in high-performance materials .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Compound 4 [4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole]
- Key Features : Contains a thiazole ring instead of imidazole-thione but shares 4-chlorophenyl and 4-fluorophenyl substituents.
- Synthesis : High yields (exact % unspecified) via recrystallization in dimethylformamide (DMF) .
- Crystallography : Isostructural with Compound 5 (4-fluorophenyl variant), displaying triclinic P̄1 symmetry. Crystal packing differences arise from Cl vs. F substituents, affecting intermolecular interactions .
Compound C200-6559 [1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One]
- Key Features : Positional isomer of the target compound, with 3-chlorobenzoyl instead of 4-chlorobenzoyl.
- Availability : Produced for screening purposes (ChemDiv), indicating relevance in drug discovery .
Imidazole-Thione Derivatives with Varied Substituents
4-(4-Fluorophenyl)-2-(3-Methoxyphenyl)-4,5-Dihydro-1H-Imidazole-5-Thione
Ethyl (2-(3-Chlorobenzothiophen-2-yl)-4-(4-(N,N-Dimethylamino)Benzylidene)-5-Oxo-4,5-Dihydro-1H-Imidazol-1-yl)Amino)Acetate
- Key Features: Incorporates a benzothiophene group and dimethylamino substituent.
- Synthesis : Reflux with hydrazine hydrate in benzene, yielding 80% for related compounds .
- Bioactivity : Imidazole derivatives with aromatic substituents often target enzymes or receptors, though specific data for this compound is lacking .
Crystallographic and Computational Tools
- SHELX System : Widely used for small-molecule refinement, enabling precise determination of halogen-induced packing differences in isostructural compounds .
- ORTEP-3 : Graphical tools like ORTEP-3 aid in visualizing conformational variations, such as the perpendicular orientation of fluorophenyl groups in Compound 4 .
Key Findings and Implications
Halogen Effects : Chlorine and fluorine substituents influence crystal packing and bioactivity. For example, COX inhibition in thiazole analogs correlates with fluorophenyl groups .
Positional Isomerism : The 3-chlorobenzoyl variant (C200-6559) highlights the importance of substituent positioning in drug design .
Synthetic Challenges : Methoxyphenyl analogs face scalability issues, underscoring the need for optimized protocols .
Biological Activity
The compound 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 336.84 g/mol. The structure features a thione group that is crucial for its biological activity.
The biological activity of imidazole derivatives often involves interactions with various biological targets:
- Inhibition of Enzymes : Many imidazoles act as enzyme inhibitors. For instance, studies indicate that imidazole derivatives can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression .
- Modulation of Receptors : Some compounds within this class have been shown to modulate GABA-A receptors, affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potent inhibition of IDO | |
| GABA-A Receptor Modulation | Positive allosteric modulation | |
| Anticancer Activity | Induced apoptosis in cancer cell lines |
Case Studies
- Inhibition of IDO : A study highlighted the development of phenyl-imidazole-derived inhibitors targeting IDO. The compound demonstrated a significant reduction in IDO activity, suggesting its potential role in enhancing anti-tumor immunity .
- Neuropharmacology : In research focusing on GABA-A receptor modulation, derivatives similar to our compound were shown to enhance receptor activity without significant hepatotoxicity. This suggests a favorable safety profile for neurological applications .
- Anticancer Properties : In vitro studies have reported that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
Q & A
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Answer: Optimization involves:
- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and minimize side products .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and acid catalysts enhance imidazole ring condensation efficiency .
- Purification techniques : Column chromatography or recrystallization improves purity, particularly for thione-containing intermediates .
- Green chemistry principles : Adopt continuous flow reactors to reduce waste and enhance scalability, as demonstrated in industrial imidazole syntheses .
Q. What spectroscopic techniques are most effective for structural characterization, and how should conflicting data be resolved?
Answer:
- Primary techniques :
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms stereochemistry. For example, the thione group (C=S) exhibits distinct 13C shifts near 165 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Resolving contradictions :
Advanced Research Questions
Q. How can computational methods predict reactivity and stability during synthesis?
Answer:
- Reaction path modeling : Employ density functional theory (DFT) to simulate transition states and intermediates, particularly for thione tautomerization and nucleophilic substitution steps .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and optimize reaction conditions .
- Stability analysis : Molecular dynamics (MD) simulations assess thermal stability, focusing on the steric effects of the 2,2-dimethyl group .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for antimicrobial properties?
Answer:
- Functional group variation : Synthesize analogs with modifications to the 4-fluorophenyl or chlorobenzoyl groups to assess their impact on target binding .
- Biological assays :
- MIC testing : Evaluate antimicrobial efficacy against Gram-positive/negative strains, comparing results to controls like fluconazole .
- Enzyme inhibition studies : Test interactions with cytochrome P450 or fungal lanosterol demethylase, using fluorescence quenching assays .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to identify key substituents .
Q. What strategies address contradictions in biological activity data across studies?
Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) to minimize variability .
- Dose-response validation : Replicate studies across multiple cell lines or microbial strains to confirm dose-dependent trends .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate sources, identifying outliers or confounding variables .
Q. What are best practices for designing stability studies under physiological conditions?
Answer:
- Accelerated degradation studies :
- Hydrolytic stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC .
- Oxidative stress : Expose to H2O2 or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .
- Metabolic stability : Use liver microsome assays to evaluate CYP450-mediated degradation, critical for drug candidate prioritization .
Methodological Notes
- Synthesis : Prioritize regioselective substitutions to avoid byproducts (e.g., protecting the thione group during halogenation) .
- Data interpretation : Combine experimental and computational data to resolve ambiguities, as exemplified by ICReDD’s feedback-loop approach .
- Ethical considerations : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility and compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
